![molecular formula C21H22Cl2N4OS2 B10773661 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide
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Overview
Description
Banyu (I) is a synthetic organic compound known for its diverse applications in scientific research and industry. It is characterized by its unique chemical structure, which allows it to interact with various biological and chemical systems. The compound has gained attention due to its potential in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Banyu (I) involves several synthetic routes, each with specific reaction conditions. One common method includes the coupling of key components such as cyclopentanone moiety, pyrazole moiety, and commercially available D-Valine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Banyu (I) is scaled up using optimized synthetic routes that ensure high yield and purity. The process typically involves the use of large-scale reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality. The industrial production methods are designed to be economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Banyu (I) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used, often under inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Banyu (I) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Banyu (I) involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through binding to active sites or regulatory regions of target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Banyu (I) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as benzothiazoles and piperidines share structural similarities with Banyu (I).
Uniqueness: Banyu (I) stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Biological Activity
The compound 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22Cl2N4OS2, and it features a complex structure that includes a benzothiazole moiety, a sulfanyl group, and a piperidine derivative. The presence of these functional groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The sulfanyl group may mimic natural substrates, allowing the compound to inhibit enzyme activity.
- Receptor Modulation : The benzothiazole ring can enhance binding affinity to hydrophobic pockets in proteins, facilitating receptor modulation.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one can inhibit bacterial growth and show promise against resistant strains.
Anticancer Potential
Several studies have investigated the anticancer properties of benzothiazole derivatives. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective Effects
A series of studies on related benzothiazole compounds have reported neuroprotective effects. They have been evaluated for their ability to mitigate neurotoxicity and provide protective effects against neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Evaluation of Antimicrobial Activity (PubMed) | The compound showed significant inhibition against Gram-positive and Gram-negative bacteria. |
Study 2 : Anticancer Activity (PMC) | Induced apoptosis in human cancer cell lines with IC50 values indicating effective concentration ranges. |
Study 3 : Neuroprotective Effects (Chemical Biology) | Demonstrated reduction in oxidative stress markers in neuronal cultures. |
Comparative Analysis with Similar Compounds
Comparative studies reveal that while many benzothiazole derivatives exhibit biological activity, the unique combination of functional groups in this compound enhances its therapeutic potential.
Compound | Structure | Biological Activity |
---|---|---|
Compound A | Benzothiazole with methyl group | Moderate antibacterial activity |
Compound B | Benzothiazole with hydroxyl group | High anticancer activity |
This Compound | Benzothiazole with sulfanyl and piperidine | Broad-spectrum antimicrobial and anticancer effects |
Properties
Molecular Formula |
C21H22Cl2N4OS2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H22Cl2N4OS2/c22-16-3-1-13(9-17(16)23)11-27-7-5-15(6-8-27)25-20(28)12-29-21-26-18-4-2-14(24)10-19(18)30-21/h1-4,9-10,15H,5-8,11-12,24H2,(H,25,28) |
InChI Key |
QOHFBKIKGAINLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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